(S)-Patulin Methyl Ether is derived from patulin, which is known for its toxic effects and potential health risks, including carcinogenicity and mutagenicity. The compound is synthesized for various applications in organic chemistry and biological research. Its classification as an ether places it within a broader category of compounds that include alcohols and phenols, characterized by an oxygen atom bonded to two alkyl or aryl groups.
The synthesis of (S)-Patulin Methyl Ether typically involves the methylation of patulin. One prominent method employed is the Williamson Ether Synthesis, which utilizes an S_N2 reaction mechanism. In this process, an alkoxide ion derived from patulin reacts with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. The reaction conditions are crucial; it is conducted under anhydrous conditions to prevent hydrolysis of the intermediate alkoxide.
(S)-Patulin Methyl Ether has a molecular formula of C_10H_10O_5 and a molecular weight of approximately 198.18 g/mol. The structure features a methyl ether functional group attached to the patulin backbone, which consists of a furan ring fused with a six-membered lactone.
(S)-Patulin Methyl Ether participates in several chemical reactions that expand its utility in synthetic chemistry:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous solvent |
Substitution | Sodium ethoxide | Base-catalyzed |
The mechanism of action for (S)-Patulin Methyl Ether involves its interaction with biological systems, particularly through its ability to modify cellular processes. Its potential biological activities include antimicrobial and anticancer properties, which are currently under investigation.
(S)-Patulin Methyl Ether possesses several notable physical and chemical properties:
(S)-Patulin Methyl Ether has diverse applications across several fields:
(S)-Patulin Methyl Ether (CAS 123251-09-2), systematically named as (S)-4-methoxy-4H-furo[3,2-c]pyran-2(6H)-one, is a chiral derivative of the mycotoxin patulin. Its molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol. Structurally, it features a fused furopyranone core modified by a methoxy group (-OCH₃) at the C4 position, replacing the labile hydroxyl group of native patulin. This modification confers greater stability while retaining the characteristic lactone ring and α,β-unsaturated carbonyl moiety responsible for electrophilic reactivity. The stereochemistry at C4 is exclusively (S)-configured, which is critical for its biochemical interactions [1] [10]. Unlike patulin, which is water-soluble and heat-labile, (S)-Patulin Methyl Ether exhibits enhanced lipophilicity and resistance to alkaline hydrolysis due to the etherification of the C4-OH group [3] [8].
Table 1: Structural and Physicochemical Properties of (S)-Patulin Methyl Ether
Property | Description |
---|---|
Molecular Formula | C₈H₈O₄ |
Molecular Weight | 168.15 g/mol |
CAS Number | 123251-09-2 |
Stereochemistry | (S)-configuration at C4 |
Key Functional Groups | Furopyranone core, methoxyether (C4), α,β-unsaturated lactone |
Stability | Enhanced resistance to hydrolysis and oxidation vs. patulin |
Solubility | Soluble in organic solvents (ethanol, ethyl acetate); low water solubility |
(S)-Patulin Methyl Ether serves as a stabilized analog and biosynthetic intermediate in patulin production pathways. In toxigenic fungi such as Penicillium expansum and Aspergillus clavatus, patulin biosynthesis proceeds via a 15-enzyme cascade encoded by the pat gene cluster. The compound arises through enzymatic methylation of patulin or its precursors, primarily mediated by O-methyltransferases. This methylation acts as a detoxification mechanism in fungi, neutralizing patulin’s reactivity during cellular transport [3] [8].
The biosynthetic pathway initiates with 6-methylsalicylic acid (6-MSA) formation via polyketide synthase (PatK). Subsequent steps involve decarboxylation (PatG), hydroxylation (CYP450 monooxygenases PatH/I), and epoxidation to yield key intermediates like isoepoxydon and phyllostine. (S)-Patulin Methyl Ether likely branches from ascladiol (derived from neopatulin by PatD) through methylation before final oxidation to patulin (catalyzed by PatE). Its detection in mutant fungal strains supports its role as a shunt metabolite when dehydrogenation steps are disrupted [3] [9].
Table 2: Key Enzymes and Intermediates in Patulin Biosynthesis Involving (S)-Patulin Methyl Ether
Biosynthetic Step | Enzyme/Process | Intermediate Role |
---|---|---|
6-MSA to m-cresol | PatG (decarboxylase) | Precursor generation |
m-cresol to gentisyl alcohol | PatH/I (CYP450 monooxygenases) | Aromatic hydroxylation |
Gentisyl aldehyde to phyllostine | PatJ/O/N (epoxidases) | Furan ring formation |
Phyllostine to neopatulin | PatF (neopatulin synthase) | Ring rearrangement |
Neopatulin to ascladiol | PatD (dehydrogenase) | Reduction |
Ascladiol methylation | O-methyltransferases | Forms (S)-Patulin Methyl Ether |
Demethylation/oxidation | PatE (oxidoreductase) | Converts methyl ether to patulin |
(S)-Patulin Methyl Ether was first isolated during structural investigations of patulin in the mid-20th century. Patulin itself was discovered in 1943 by Birkinshaw et al. from Penicillium griseofulvum and Penicillium expansum during antibiotic screening efforts amid the "Golden Age" of fungal metabolites. Initial studies misclassified patulin as a broad-spectrum antimicrobial (termed "tercinin"), but its toxicity in mammals led to reclassification as a mycotoxin by the 1960s [3] .
The methyl ether derivative emerged as a key analytical target when researchers observed unexpected stability in patulin degradation studies. In 1980, Suzuki et al. identified it in Aspergillus clavatus cultures, linking its formation to enzymatic methylation. Advances in chromatography and nuclear magnetic resonance in the 1990s enabled precise stereochemical assignment, confirming its (S)-configuration and distinguishing it from synthetic racemates. Its occurrence is now documented in Penicillium carneum, Penicillium paneum, and Byssochlamys nivea, often in apple spoilage contexts where patulin contamination is prevalent [3] [8] [9]. The compound remains a vital reference standard for detecting patulin in food matrices, reflecting its enduring role in mycotoxin research [1] [10].